5-Chloro-2-fluoroaniline

Catalog No.
S703798
CAS No.
2106-05-0
M.F
C6H5ClFN
M. Wt
145.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-fluoroaniline

CAS Number

2106-05-0

Product Name

5-Chloro-2-fluoroaniline

IUPAC Name

5-chloro-2-fluoroaniline

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

InChI

InChI=1S/C6H5ClFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2

InChI Key

JCYROOANFKVAIB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)F

Canonical SMILES

C1=CC(=C(C=C1Cl)N)F

The exact mass of the compound 5-Chloro-2-fluoroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10291. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-2-fluoroaniline (CAS 2106-05-0) is a dihalogenated aromatic amine widely utilized as a core building block in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty fluorinated materials[1]. Featuring an ortho-fluoro and meta-chloro substitution pattern relative to the amine, this compound offers a unique combination of electronic deactivation and steric directing effects. In procurement and material selection, it is prioritized for its high atom economy in cross-coupling reactions, its ability to modulate lipophilicity and pKa in medicinal chemistry [2], and its role as a scalable precursor to 1-chloro-3,4-difluorobenzene[1]. Compared to unhalogenated anilines or alternative isomers, 5-chloro-2-fluoroaniline provides precise regiocontrol essential for downstream target affinity and process reproducibility.

Substituting 5-chloro-2-fluoroaniline with close isomers, such as 4-chloro-2-fluoroaniline or 3-chloro-4-fluoroaniline, fundamentally alters both process safety and downstream product efficacy. In industrial scale-up, the position of the chlorine atom drastically impacts the stability and safety profile of diazonium intermediates; for instance, the 4-chloro isomer produces a highly sensitizing and irritating diazonium salt, whereas the 5-chloro derivative mitigates these occupational hazards [1]. In medicinal chemistry, shifting the halogen positions disrupts critical binding interactions in the target pocket—such as the HA/HB helices of KCa2.2a channels—resulting in a complete loss of subtype selectivity or drastic reductions in target potency[2]. Consequently, generic substitution is unviable for both safety-critical manufacturing and precision drug design.

Reduced Sensitization Risk in Diazonium Intermediate Scale-Up

In the industrial synthesis of 1-chloro-3,4-difluorobenzene—a critical precursor for fluorinated quinolone antibiotics—using 5-chloro-2-fluoroaniline instead of the 4-chloro isomer significantly improves process safety[1]. The intermediate 5-chloro-2-fluorophenyl diazonium fluoborate is markedly less irritating and sensitizing to the skin than 4-chloro-2-fluorophenyl diazonium fluoborate. Furthermore, this route achieves an 87% intermediate yield and avoids the use of highly toxic and expensive silver difluoride[1].

Evidence DimensionSkin irritation and sensitization potential of diazonium intermediate
Target Compound Data5-Chloro-2-fluorophenyl diazonium fluoborate: Significantly reduced irritation/sensitization risk
Comparator Or Baseline4-Chloro-2-fluorophenyl diazonium fluoborate (Isomer comparator): High irritation/sensitization risk
Quantified DifferenceQualitative safety improvement with 87% isolated yield of the diazonium salt
ConditionsAqueous mineral acid / fluoboric acid precipitation at -5°C to 0°C

Minimizing occupational exposure hazards during the handling of diazonium intermediates is critical for safe and cost-effective tonnage-scale manufacturing.

Enhanced Potency and Selectivity in KCa2.2a Channel Modulator Synthesis

When utilized as an aniline building block in the synthesis of CyPPA analogs for spinocerebellar ataxia type 2 (SCA2) models, 5-chloro-2-fluoroaniline yields highly potent positive allosteric modulators [1]. The resulting derivative (Compound 2q) demonstrated an EC50 of 0.091 μM for KCa2.2a channel activation, representing a nearly 4-fold improvement over the baseline CyPPA (EC50 = 0.35 μM). Additionally, the specific substitution pattern ensures strict subtype selectivity, with ~0% Emax on KCa2.1 channels[1].

Evidence DimensionKCa2.2a Channel Activation (EC50)
Target Compound Data0.091 ± 0.016 μM (Compound 2q, derived from 5-chloro-2-fluoroaniline)
Comparator Or Baseline0.35 ± 0.035 μM (CyPPA baseline)
Quantified Difference3.8-fold increase in potency (lower EC50)
ConditionsInside-out patch-clamp electrophysiology in HEK293 cells

Procuring this specific halogenated aniline allows medicinal chemists to access highly potent, subtype-selective ion channel modulators that outperform standard benchmarks.

High Coupling Efficiency in Spiro-Decane Fungicide Synthesis

5-Chloro-2-fluoroaniline serves as a highly efficient nucleophile in the synthesis of substituted 1,4-dioxa-8-azaspiro[4,5]decane fungicidal agents[1]. In a key N-alkylation step with 2-chloromethyl-8-(2-chloro-5-thiazolyl)methyl-1,4-dioxa-8-azaspiro[4,5]decane, 5-chloro-2-fluoroaniline achieves an 85% isolated yield. The specific ortho-fluoro and meta-chloro substitution pattern provides the optimal balance of nucleophilicity and steric accessibility required for high-conversion coupling under standard potassium carbonate and potassium iodide conditions [1].

Evidence DimensionN-alkylation coupling yield
Target Compound Data85% isolated yield
Comparator Or BaselineStandard industrial coupling baseline (typically 60-75% for sterically hindered anilines)
Quantified DifferenceHigh-yielding conversion (85%)
ConditionsDMF, K2CO3, KI catalyst, 140°C for 20 hours

High coupling yields in late-stage agrochemical synthesis directly translate to lower cost-of-goods and reduced waste in commercial fungicide production.

Industrial Synthesis of Fluorinated Quinolone Antibiotics

5-Chloro-2-fluoroaniline is the optimal starting material for the tonnage-scale production of 1-chloro-3,4-difluorobenzene via a diazonium fluoborate intermediate. This route is preferred over the 4-chloro isomer due to a significantly reduced risk of skin sensitization and irritation during scale-up, ensuring safer and more cost-effective manufacturing of specialized antibacterial drugs [1].

Development of Subtype-Selective Neurological Therapeutics

In medicinal chemistry programs targeting spinocerebellar ataxia type 2 (SCA2), this compound is utilized to synthesize highly potent CyPPA analogs. The resulting KCa2.2a channel modulators exhibit superior EC50 values (0.091 μM) compared to baseline templates, making 5-chloro-2-fluoroaniline an essential building block for precision neurology drugs [2].

Manufacturing of Advanced Spiro-Decane Fungicides

For agrochemical production, 5-chloro-2-fluoroaniline acts as a reliable nucleophile in N-alkylation reactions to produce substituted 1,4-dioxa-8-azaspiro[4,5]decane fungicides. Its favorable steric and electronic profile enables high coupling yields (85%), optimizing the commercial viability of the active fungicidal ingredients [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (12.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.64%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.64%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

2106-05-0

Wikipedia

5-Chloro-2-fluoroaniline

Dates

Last modified: 08-15-2023

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